3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-8(2)9(5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBODCKAGBEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. This process forms a hydrazone intermediate, which is cyclized to create the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. Common solvents used in this synthesis include ethanol and acetic acid, with catalysts such as hydrochloric or sulfuric acid facilitating the reaction.
Antimicrobial and Antioxidant Properties
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial and antioxidant activities. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various microbial strains, suggesting their potential as therapeutic agents . Additionally, antioxidant evaluations indicate that these compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .
Anti-inflammatory and Anticancer Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models . Furthermore, certain derivatives have shown promise in anticancer applications by inducing apoptosis in cancer cells through specific molecular pathways .
Drug Development
The potential of this compound as a pharmaceutical intermediate is being explored extensively. Its derivatives are being synthesized and evaluated for their activity against key biological targets related to diseases such as cancer and viral infections . For example, compounds derived from this pyrazole have been shown to exhibit inhibitory activity against neuraminidase (NA), a target for antiviral drugs like oseltamivir .
Insecticidal Activity
In agricultural chemistry, the compound's derivatives are being developed for their insecticidal properties. Preliminary bioassays indicate effectiveness against pests like Aphis fabae, highlighting the compound's potential utility in pest management strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the dimethylphenyl group and the carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The presence of the 2,5-dimethylphenyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Biological Activity
3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. Characterized by a carboxylic acid functional group and a 2,5-dimethylphenyl substituent, this compound has gained attention in medicinal chemistry for its potential applications in drug development, particularly in anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2. The structure features a pyrazole ring with two nitrogen atoms, contributing to its chemical reactivity and biological interactions. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Below are key findings related to its biological effects:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazole structures have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibited superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
The mechanism of action for this compound is multifaceted:
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.
- Hydrophobic Interactions : The aromatic ring engages in π-π stacking interactions, which can stabilize the binding to biological targets.
- Modulation of Signaling Pathways : By interacting with specific proteins involved in cell signaling, the compound can influence cellular responses leading to therapeutic effects.
Research Findings and Case Studies
A summary of relevant studies highlights the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, and how can yield be optimized?
- Methodology : Cyclocondensation is a common approach for pyrazole derivatives. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux conditions. Yield optimization involves controlling stoichiometry, reaction time (typically 6–12 hours), and temperature (80–100°C). Acidic hydrolysis (e.g., NaOH/EtOH followed by HCl neutralization) is used to convert esters to carboxylic acids .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using ethanol/water mixtures).
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and aromatic proton environments. For example, pyrazole ring protons typically appear at δ 6.5–8.0 ppm .
- IR : Carboxylic acid O-H stretches (~2500–3300 cm) and C=O stretches (~1680–1720 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: calculated 216.09).
Q. How should researchers design initial biological activity screens for this compound?
- Methodology : Use standardized assays:
- Antibacterial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols from studies on pyrazole-carboxylic acid derivatives .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. What strategies enhance the bioactivity of this compound through structural modifications?
- Methodology :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to improve antibacterial potency. For example, halogenated analogs show enhanced activity against resistant strains .
- Hybrid Molecules : Conjugate with triazole or thiadiazine moieties to target multiple enzymes (e.g., DNA gyrase in bacteria) .
- Data Analysis : Compare IC values across derivatives using dose-response curves.
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase or human COX-2. Optimize force field parameters (e.g., AMBER) for accuracy .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. How should researchers resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?
- Case Study : Some studies report potent antibacterial activity (MIC ≤ 8 µg/mL) , while others show limited efficacy.
- Resolution Steps :
Validate assay conditions (e.g., pH, inoculum size).
Test compound stability (HPLC purity >95%) and solubility (DMSO stock solutions) .
Cross-reference with structural analogs (e.g., 5-(4-chlorophenyl) derivatives) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
